4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate
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Overview
Description
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C14H11NO5 It is known for its unique structure, which includes an acetamido group and a dihydronaphthalenyl acetate moiety
Preparation Methods
The synthesis of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 5,8-dihydroxy-1,4-naphthoquinone derivatives. For instance, the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones with acetic anhydride and benzoyl chloride in pyridine yields the corresponding O-acyl derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetamido and acetate groups. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and pyridine. Major products formed from these reactions include O-acyl derivatives and substituted naphthoquinones.
Scientific Research Applications
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with molecular targets and pathways. The compound’s acetamido and dihydronaphthalenyl acetate groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be compared with other similar compounds, such as:
Naphthazarin: A related compound with similar structural features and biological activities.
5,8-Dihydroxy-1,4-naphthoquinone: Another related compound used in similar applications.
2-Arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones: Compounds that undergo similar acylation reactions. The uniqueness of this compound lies in its specific acetamido and acetate groups, which confer distinct reactivity and biological properties.
Properties
CAS No. |
102626-25-5 |
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Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(4-acetamido-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H11NO5/c1-7(16)15-9-3-6-12(20-8(2)17)14-11(19)5-4-10(18)13(9)14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
HMUQBRQISGTFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Origin of Product |
United States |
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